
Tris(phenylmethyl)stannyl diethylaminomethanedithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(phenylmethyl)stannyl diethylaminomethanedithioate typically involves the reaction of tribenzyltin chloride with diethylaminomethanedithioate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Tris(phenylmethyl)stannyl diethylaminomethanedithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Tris(phenylmethyl)stannyl diethylaminomethanedithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of tris(phenylmethyl)stannyl diethylaminomethanedithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Tris(2,4,6-trichlorophenyl)methyl radical: Known for its stability and redox properties.
Tris(dimethylaminomethyl)phenol: Used in self-healing materials and polymer composites.
Uniqueness: Tris(phenylmethyl)stannyl diethylaminomethanedithioate is unique due to its specific combination of organotin and dithioate functionalities, which confer distinct chemical and biological properties
Properties
CAS No. |
55349-54-7 |
|---|---|
Molecular Formula |
C26H31NS2Sn |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
tribenzylstannyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/3C7H7.C5H11NS2.Sn/c3*1-7-5-3-2-4-6-7;1-3-6(4-2)5(7)8;/h3*2-6H,1H2;3-4H2,1-2H3,(H,7,8);/q;;;;+1/p-1 |
InChI Key |
TZGHKZUOZQFHPK-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=S)S[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C(=S)S[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Synonyms |
TBeTC tribenzyltin bis-N,N-diethyldithiocarbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















